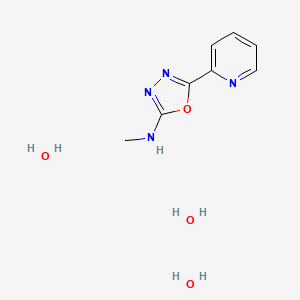
N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine;trihydrate is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a hydrazide with a nitrile in the presence of a base to form the oxadiazole ring. The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its trihydrate form.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.
Scientific Research Applications
N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-pyridin-2-yl-1,2,4-oxadiazol-3-amine
- N-methyl-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
- N-methyl-5-pyridin-2-yl-1,3,4-triazol-2-amine
Uniqueness
N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine is unique due to its specific ring structure and the presence of both pyridine and oxadiazole rings. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The trihydrate form also adds to its uniqueness by influencing its solubility and stability.
Properties
CAS No. |
412959-23-0 |
|---|---|
Molecular Formula |
C8H14N4O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
N-methyl-5-pyridin-2-yl-1,3,4-oxadiazol-2-amine;trihydrate |
InChI |
InChI=1S/C8H8N4O.3H2O/c1-9-8-12-11-7(13-8)6-4-2-3-5-10-6;;;/h2-5H,1H3,(H,9,12);3*1H2 |
InChI Key |
CBEGUZWCDXNXKQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(O1)C2=CC=CC=N2.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


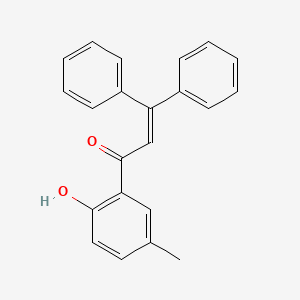
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B14242193.png)
![N-[4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14242213.png)
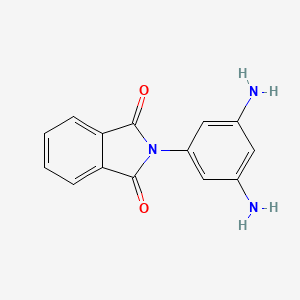

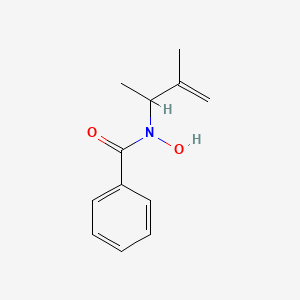
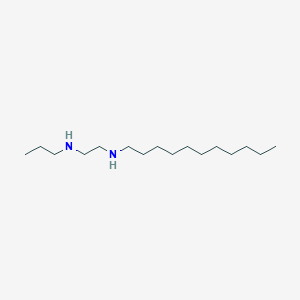
![[(3aR,4R,6aR)-3-benzoyl-2-oxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]oxazol-4-yl] hydrogen sulfate](/img/structure/B14242226.png)



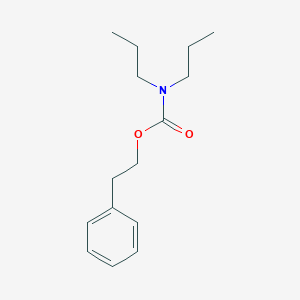
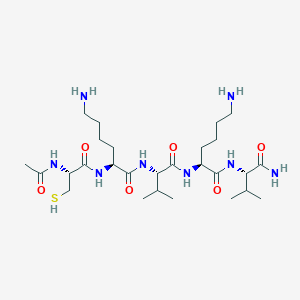
![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)
